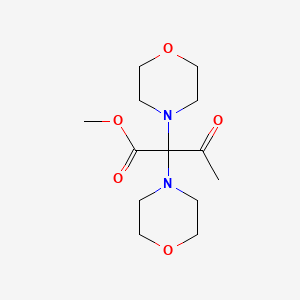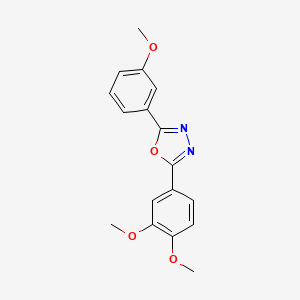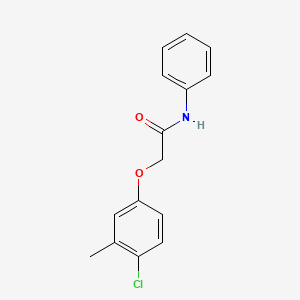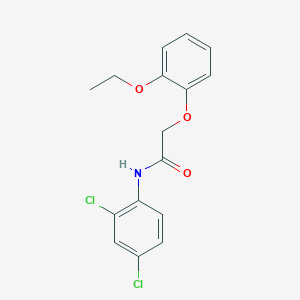![molecular formula C22H27N5O B5604484 3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)
3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.22156050 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hemodynamic Effects and Cardiac Applications Research has demonstrated the potential cardiac benefits of compounds with similar structural features, focusing on their hemodynamic effects. Studies have shown that such compounds can significantly influence cardiac output, reduce preload, and exhibit positive inotropic and vasodilating actions, potentially beneficial for patients with cardiac insufficiencies or acute myocardial infarction. For instance, AR-L 115 BS has been highlighted for its ability to increase cardiac contractility and lower cardiac pre- and afterload in patients with coronary heart disease and angina pectoris, without worsening exercise tolerance (Nebel et al., 1981; Pozenel, 1981).
Metabolic Profiling and Disposition Studies Compounds of similar complexity have been the subject of metabolic and disposition studies to understand their pharmacokinetics in humans. For example, SB-649868, an orexin receptor antagonist, showed extensive metabolism with predominant fecal excretion, highlighting the importance of understanding the metabolic pathways for potential therapeutic agents (Renzulli et al., 2011). Such studies are crucial for developing compounds with optimal bioavailability and safety profiles.
Exposure and Metabolism of Carcinogenic Compounds Investigations into the metabolism and exposure levels of potentially carcinogenic compounds in food have been conducted to assess public health risks. Studies have found that cooking methods can produce heterocyclic amines with carcinogenic potential, such as PhIP, and the extent of human exposure has been quantified through the detection of these compounds in urine samples (Wakabayashi et al., 1993). Understanding the metabolism and disposition of such compounds in humans is essential for assessing and mitigating cancer risk associated with dietary habits.
Propiedades
IUPAC Name |
(1-propan-2-ylpyrrol-2-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-17(2)27-12-5-8-20(27)22(28)26-11-4-7-19(16-26)21-24-10-13-25(21)15-18-6-3-9-23-14-18/h3,5-6,8-10,12-14,17,19H,4,7,11,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZESHPRPVLLUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-biphenylcarboxamide hydrochloride](/img/structure/B5604451.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)


![[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B5604489.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)
